![molecular formula C8H9NO2S B2546177 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide CAS No. 33183-87-8](/img/structure/B2546177.png)

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

Overview

Description

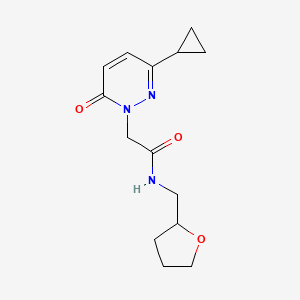

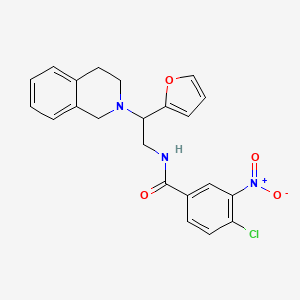

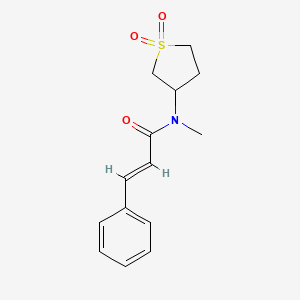

“3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide” is a chemical compound that has been studied for its various pharmacological activities . It is a derivative of 2,1-benzothiazine and has been synthesized for use in various applications, including as a monoamine oxidase inhibitory agent .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This process results in the formation of new heteroaryl ethylidenes in excellent yields .

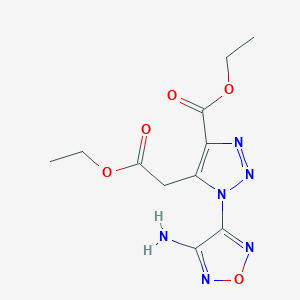

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses . The structure is complex and contains several functional groups that contribute to its activity .

Chemical Reactions Analysis

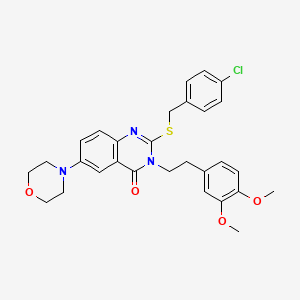

The chemical reactions involving this compound are complex and involve multiple steps . For example, the compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

Scientific Research Applications

Synthetic Applications and Methodologies

Research has demonstrated innovative synthetic pathways for creating 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide derivatives. For instance, Fülöpová et al. (2015) developed an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through a novel ring contraction, highlighting the compound's relevance in pharmacology and industry due to its versatile applications. Another study by Khazaei et al. (2015) showcased the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing green chemistry principles. These methodologies demonstrate the compound's utility in facilitating complex chemical transformations under environmentally friendly conditions (Fülöpová et al., 2015) (Khazaei et al., 2015).

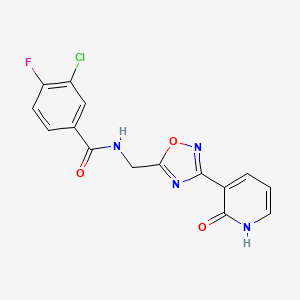

Biological and Medicinal Applications

On the biological front, this compound derivatives have been synthesized and evaluated for various biological activities. A study by Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, exploring their antibacterial and radical scavenging activities. This underscores the potential of these compounds in developing new therapeutic agents with antimicrobial properties. Furthermore, Ahmad et al. (2018) reported the synthesis of benzothiazine 2,2-dioxide derivatives with monoamine oxidase inhibition activity, suggesting their potential in treating neurological disorders (Zia-ur-Rehman et al., 2009) (Ahmad et al., 2018).

Chemical Property Exploration and Functionalization

Significant research has also gone into exploring the chemical properties and further functionalization of this compound derivatives. Xiao et al. (2013) investigated the incorporation of the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, opening new avenues for the development of compounds with enhanced chemical and biological properties. Similarly, Li et al. (2017) introduced a visible light-mediated aminosulfonylation of unactivated C(sp3)-H bonds, incorporating sulfur dioxide into the structure, which exemplifies the innovative approaches to diversify the functional group attachment on this scaffold (Xiao et al., 2013) (Li et al., 2017).

Future Directions

The future directions for research on 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are promising. The compound has shown potential as a potent fungicidal candidate , and further studies could lead to the development of safer and more effective therapeutic agents . Additionally, the compound’s potential as a monoamine oxidase inhibitor suggests it could be useful in the treatment of depression and other neurological diseases .

Mechanism of Action

Target of Action

The primary targets of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are AMPA receptors . It acts as a positive allosteric modulator of these receptors .

Mode of Action

This compound interacts with its targets, the AMPA receptors, by binding to a site that is different from the active site. This binding results in a change in the receptor’s conformation, enhancing its activity .

Biochemical Pathways

The activation of AMPA receptors by this compound affects the glutamatergic signaling pathway. This can lead to increased synaptic transmission and plasticity, which are crucial for learning and memory processes .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced activity of AMPA receptors, leading to increased synaptic transmission and plasticity .

properties

IUPAC Name |

3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2546116.png)